molecular formula C11H15ClO B8644533 3-Chloropropyl 3,4-dimethylphenyl ether

3-Chloropropyl 3,4-dimethylphenyl ether

Cat. No.: B8644533
M. Wt: 198.69 g/mol
InChI Key: KTYIRUDAFDWGFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloropropyl 3,4-dimethylphenyl ether is a chlorinated aromatic ether characterized by a 3,4-dimethylphenyl group linked to a 3-chloropropyl chain via an ether oxygen. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, or advanced materials. Its structure combines electron-donating methyl groups on the aromatic ring with an electron-withdrawing chlorine atom on the alkyl chain, creating a unique electronic profile that influences reactivity and intermolecular interactions.

Properties

Molecular Formula

C11H15ClO

Molecular Weight

198.69 g/mol

IUPAC Name

4-(3-chloropropoxy)-1,2-dimethylbenzene

InChI

InChI=1S/C11H15ClO/c1-9-4-5-11(8-10(9)2)13-7-3-6-12/h4-5,8H,3,6-7H2,1-2H3

InChI Key

KTYIRUDAFDWGFB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCCCCl)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following table compares 3-chloropropyl 3,4-dimethylphenyl ether with structurally related compounds, emphasizing substituent effects, molecular weight, and inferred physicochemical properties:

Compound Name Substituents on Aromatic Ring Alkyl Chain Features Molecular Weight (g/mol) Key Properties (Inferred)
This compound 3,4-dimethyl 3-chloropropyl ~212.7 Moderate hydrophobicity; potential for steric hindrance due to methyl groups
Octyl (R)-2-(4-chloro-2-methylphenoxy)propionate (CAS 66423-13-0) 4-chloro-2-methyl Octyl ester chain ~386.9 High lipophilicity; ester group enhances hydrolytic instability
4-Amino-6-chlorobenzene-1,3-disulfonamide (CAS 121-30-2) 4-chloro, 6-amino Sulfonamide groups ~285.7 High polarity; strong hydrogen-bond donor/acceptor capacity

Analysis of Substituent Effects

The 3-chloropropyl chain enhances electrophilicity at the β-carbon, making it susceptible to nucleophilic substitution—a feature absent in non-chlorinated ethers.

Hydrogen Bonding and Crystallinity: Unlike sulfonamide-based analogs (e.g., 4-amino-6-chlorobenzene-1,3-disulfonamide), the target compound lacks strong hydrogen-bond donors, suggesting weaker crystal packing forces and lower melting points compared to sulfonamides . The ether oxygen may participate in weak C–H···O interactions, as observed in other aromatic ethers .

Solubility and Lipophilicity :

  • The methyl groups on the aromatic ring increase hydrophobicity relative to polar analogs like disulfonamides. However, the shorter chloropropyl chain likely results in lower logP values compared to long-chain esters (e.g., octyl propionate derivatives) .

Methodological Considerations

  • Hydrogen-Bond Patterns : Graph set analysis (per Etter’s formalism) could elucidate packing motifs, though experimental data are needed for confirmation .

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